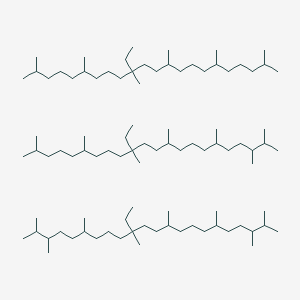

13-Ethyl-2,3,6,10,13,17,21-heptamethyldocosane;10-ethyl-2,6,10,13,17,21-hexamethyldocosane;10-ethyl-2,3,6,10,13,17,20,21-octamethyldocosane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compounds 13-Ethyl-2,3,6,10,13,17,21-heptamethyldocosane, 10-ethyl-2,6,10,13,17,21-hexamethyldocosane, and 10-ethyl-2,3,6,10,13,17,20,21-octamethyldocosane are complex branched alkanes. These compounds are characterized by their long carbon chains with multiple methyl and ethyl substituents. Such structures are often studied for their unique physical and chemical properties, which can be leveraged in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves the alkylation of smaller alkanes or alkenes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). For these specific compounds, the synthesis would involve multiple steps of alkylation and methylation to achieve the desired branching and chain length.

Industrial Production Methods

Industrial production of such complex alkanes often employs catalytic processes. Catalysts like zeolites or metal-organic frameworks (MOFs) can be used to facilitate the controlled addition of alkyl groups to the carbon chain. High-pressure and high-temperature conditions are typically required to drive these reactions to completion.

Analyse Des Réactions Chimiques

Types of Reactions

These branched alkanes can undergo various chemical reactions, including:

Oxidation: Typically, oxidation of alkanes leads to the formation of alcohols, aldehydes, or carboxylic acids. due to the stability of branched alkanes, harsh conditions or strong oxidizing agents like potassium permanganate (KMnO4) are required.

Reduction: Reduction reactions are less common for alkanes but can occur under specific conditions, such as hydrogenation in the presence of a metal catalyst.

Substitution: Halogenation is a common substitution reaction for alkanes, where a hydrogen atom is replaced by a halogen atom (e.g., chlorine or bromine) using reagents like Cl2 or Br2 under UV light.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst

Substitution: Chlorine (Cl2) or bromine (Br2) under UV light

Major Products

Oxidation: Alcohols, aldehydes, carboxylic acids

Reduction: Alkanes with fewer branches

Substitution: Alkyl halides

Applications De Recherche Scientifique

Chemistry

In chemistry, these branched alkanes are studied for their unique structural properties and reactivity. They serve as model compounds for understanding the behavior of branched hydrocarbons in various chemical reactions.

Biology

In biological research, branched alkanes can be used as biomarkers for certain types of bacteria or plants. Their presence and concentration can provide insights into biological processes and environmental conditions.

Medicine

While not directly used as drugs, these compounds can be part of the study of drug delivery systems. Their hydrophobic nature makes them suitable for encapsulating hydrophobic drugs, improving their solubility and bioavailability.

Industry

In the industrial sector, branched alkanes are used as lubricants and additives in fuels. Their branched structure provides better flow properties and stability at high temperatures, making them ideal for high-performance applications.

Mécanisme D'action

The mechanism by which these compounds exert their effects depends on their application. In chemical reactions, their reactivity is influenced by the steric hindrance and electronic effects of the multiple alkyl groups. In biological systems, their hydrophobic nature allows them to interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,4-Trimethylpentane: A branched alkane used as a standard for octane rating in fuels.

3-Ethyl-2,2-dimethylpentane: Another branched alkane with similar structural features.

Uniqueness

The compounds 13-Ethyl-2,3,6,10,13,17,21-heptamethyldocosane, 10-ethyl-2,6,10,13,17,21-hexamethyldocosane, and 10-ethyl-2,3,6,10,13,17,20,21-octamethyldocosane are unique due to their extensive branching and long carbon chains. This complexity provides them with distinct physical and chemical properties, such as higher boiling points and unique reactivity patterns, compared to simpler branched alkanes.

Propriétés

Formule moléculaire |

C93H192 |

|---|---|

Poids moléculaire |

1310.5 g/mol |

Nom IUPAC |

13-ethyl-2,3,6,10,13,17,21-heptamethyldocosane;10-ethyl-2,6,10,13,17,21-hexamethyldocosane;10-ethyl-2,3,6,10,13,17,20,21-octamethyldocosane |

InChI |

InChI=1S/C32H66.C31H64.C30H62/c1-12-32(11,23-14-17-28(7)19-21-31(10)26(4)5)24-22-29(8)16-13-15-27(6)18-20-30(9)25(2)3;1-11-31(10,23-14-19-27(6)16-12-15-25(2)3)24-22-29(8)18-13-17-28(7)20-21-30(9)26(4)5;1-10-30(9,23-14-21-28(7)18-12-16-26(4)5)24-22-29(8)20-13-19-27(6)17-11-15-25(2)3/h25-31H,12-24H2,1-11H3;25-30H,11-24H2,1-10H3;25-29H,10-24H2,1-9H3 |

Clé InChI |

PWPYWYZLSKDXDB-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)(CCCC(C)CCCC(C)C)CCC(C)CCCC(C)CCCC(C)C.CCC(C)(CCCC(C)CCCC(C)C)CCC(C)CCCC(C)CCC(C)C(C)C.CCC(C)(CCCC(C)CCC(C)C(C)C)CCC(C)CCCC(C)CCC(C)C(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B12103452.png)

![[4-(2,2,2-Trifluoroethyl)tetrahydropyran-4-yl]methanol](/img/structure/B12103455.png)

![N-[2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B12103486.png)

![7-Iodopyrido[1,2-a]pyrimidin-4-one](/img/structure/B12103501.png)

![benzyl (S)-1-((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pent-4-en-2-ylcarbamate](/img/structure/B12103514.png)